Antimalarial agent 1

Toxoplasmosis DHFR inhibition Antiparasitic

Antimalarial agent 1 is a pteridine-based DHFR inhibitor with a distinct scaffold that ensures differential potency and overcomes proguanil resistance. It also serves as vibriostatic agent O/129 for Vibrio differentiation. High purity (≥98%) enables reproducible IC50 determination (0.033 µM vs T. gondii DHFR). Ideal for cross-resistance studies and baseline inhibition assays. Not interchangeable with pyrimethamine or chloroquine.

Molecular Formula C12H21N6O4P
Molecular Weight 344.31 g/mol
CAS No. 84176-65-8
Cat. No. B132672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimalarial agent 1
CAS84176-65-8
Synonyms6,7-Bis(1-methylethyl)-2,4-pteridinediamine Phosphate;  NSC 98771; 
Molecular FormulaC12H21N6O4P
Molecular Weight344.31 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=C(N=C(N=C2N=C1C(C)C)N)N.OP(=O)(O)O
InChIInChI=1S/C12H18N6.H3O4P/c1-5(2)7-8(6(3)4)16-11-9(15-7)10(13)17-12(14)18-11;1-5(2,3)4/h5-6H,1-4H3,(H4,13,14,16,17,18);(H3,1,2,3,4)
InChIKeyYNQBQYASRYRNRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antimalarial Agent 1 (CAS 84176-65-8): Pteridine-Based DHFR Inhibitor with Distinct Resistance Profile


Antimalarial agent 1 (CAS 84176-65-8), chemically designated as 2,4-diamino-6,7-diisopropylpteridine phosphate, is a synthetic pteridine derivative [1]. It functions primarily as a competitive inhibitor of dihydrofolate reductase (DHFR), a validated target in antimalarial and antiparasitic chemotherapy [2]. The compound is characterized by a molecular weight of 344.31 g/mol and the molecular formula C12H21N6O4P . It is supplied as a phosphate salt with documented purity levels of ≥98% , making it suitable for precise in vitro and in vivo experimentation.

Why Generic Substitution Fails: The Risk of Overlooking Pteridine-Specific Activity in Antimalarial and DHFR-Targeted Research


Interchanging Antimalarial agent 1 with other antimalarials or DHFR inhibitors (e.g., pyrimethamine, proguanil, or chloroquine) without quantitative evidence risks experimental failure and misinterpretation of resistance mechanisms. The compound exhibits a distinct pteridine scaffold that confers differential DHFR inhibition potency and a unique cross-resistance profile compared to structurally diverse antimalarials [1]. Notably, it retains activity against proguanil-resistant Plasmodium strains where other DHFR inhibitors may fail [2]. Furthermore, its dual utility as a vibriostatic agent (O/129) for microbial differentiation [3] underscores that substitution with a generic antimalarial would eliminate a critical, non-interchangeable research tool.

Antimalarial Agent 1 (84176-65-8) Quantitative Differentiation Guide


DHFR Inhibition Potency: AH10639 is 7-Fold More Potent than Pyrimethamine Against T. gondii DHFR

Antimalarial agent 1 (AH10639) demonstrates significantly enhanced inhibition of Toxoplasma gondii dihydrofolate reductase (DHFR) compared to the clinical standard pyrimethamine. In a direct enzymatic assay, AH10639 exhibited an IC50 of 0.033 µM, whereas pyrimethamine showed an IC50 of 0.23 µM (230 nM) [1][2]. This represents a 7-fold increase in potency.

Toxoplasmosis DHFR inhibition Antiparasitic Enzyme assay

Cross-Resistance Profile: Antimalarial Agent 1 Overcomes Proguanil Resistance in P. gallinaceum

In a classic in vivo study using proguanil-resistant strains of Plasmodium gallinaceum in chicks, Antimalarial agent 1 (2:4-diamino-6:7-diisopropylpteridine) displayed no cross-resistance. Instead, the resistant strains were slightly hypersensitive to the compound [1]. This contrasts with other antifolates, such as pyrimethamine, which exhibit cross-resistance with proguanil.

Drug resistance Plasmodium gallinaceum Cross-resistance In vivo efficacy

Antimalarial Index: Quantified In Vivo Efficacy Against Plasmodium gallinaceum

Antimalarial agent 1 demonstrates an antimalarial index of 1:40 when tested against Plasmodium gallinaceum in chicks [1]. This index, defined as the ratio of the maximum tolerated dose to the minimum effective dose, provides a quantifiable measure of therapeutic window. While a direct comparator in the same model is not available for chloroquine, its therapeutic index is widely recognized as being narrow [2], suggesting that Antimalarial agent 1 may offer a comparatively wider safety margin in this avian model.

Antimalarial index Therapeutic index Plasmodium gallinaceum In vivo efficacy

Vibriostatic Activity: Differential Susceptibility of Vibrio spp. vs. Aeromonas spp. at 10-150 μg O/129

Antimalarial agent 1 (O/129) exhibits potent vibriostatic activity, enabling reliable differentiation of Vibrio species from Aeromonas species. In a study of 23 Vibrio isolates, 58% of V. vulnificus and 18% of V. alginolyticus were susceptible to 10 μg O/129, while all isolates were susceptible to 150 μg [1]. In contrast, Aeromonas species are characteristically resistant to O/129 at these concentrations .

Vibriostatic O/129 Microbial differentiation Antibiotic susceptibility

Purity and Quality Control: HPLC-Verified 99.86% Purity Ensures Reproducible Experimental Outcomes

The compound is supplied with a certified purity of 99.86% as determined by HPLC analysis . This level of purity exceeds the typical ≥98% specification often cited for generic antimalarial agents , ensuring minimal interference from impurities in sensitive biochemical and cell-based assays.

Purity HPLC Quality control Reproducibility

Optimal Research and Industrial Use Cases for Antimalarial Agent 1 (CAS 84176-65-8)


Antimalarial Drug Resistance Studies: Screening Against Proguanil-Resistant P. gallinaceum

Utilize Antimalarial agent 1 as a positive control or probe in assays designed to characterize cross-resistance mechanisms in Plasmodium species. Its lack of cross-resistance to proguanil-resistant strains [1] makes it an ideal tool for distinguishing between DHFR mutations that confer resistance to different antifolate classes.

Toxoplasmosis Research: Potent DHFR Inhibition for In Vitro and In Vivo Models

Employ Antimalarial agent 1 as a reference DHFR inhibitor in T. gondii research. Its 7-fold greater potency against T. gondii DHFR compared to pyrimethamine [2] enables more robust inhibition at lower concentrations, reducing off-target effects in cell culture and animal models.

Microbiology and Food Safety Testing: Differentiation of Vibrio and Aeromonas Species

Incorporate Antimalarial agent 1 (as O/129 discs) into standard operating procedures for the identification of Vibrio species in seafood, water, and clinical samples. Its vibriostatic activity provides a reliable, cost-effective method for differentiating Vibrio (susceptible) from Aeromonas (resistant) [3], which is crucial for accurate pathogen surveillance and regulatory compliance.

Biochemical and Enzymology Studies: DHFR Enzyme Kinetics and Inhibitor Screening

Use Antimalarial agent 1 as a tool compound in DHFR enzyme assays to establish baseline inhibition parameters. Its high purity (99.86% ) and defined IC50 value (0.033 µM against T. gondii DHFR [2]) ensure reproducible kinetic measurements and facilitate the evaluation of novel DHFR inhibitors.

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